molecular formula C8H12N2O3S B2617820 5-(Propan-2-yloxy)pyridine-3-sulfonamide CAS No. 1547691-59-7

5-(Propan-2-yloxy)pyridine-3-sulfonamide

Cat. No.: B2617820
CAS No.: 1547691-59-7
M. Wt: 216.26
InChI Key: OSTVRMNZQMEGDY-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yloxy)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-(Propan-2-yloxy)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Propan-2-yloxy)pyridine-3-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

5-propan-2-yloxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVRMNZQMEGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CN=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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